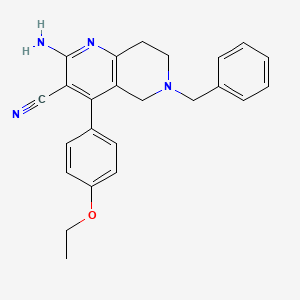
2-Amino-6-benzyl-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-benzyl-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-Amino-6-benzyl-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile represents a novel class of naphthyridine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H24N2O
- Molecular Weight : 348.45 g/mol
- IUPAC Name : this compound
This compound features a tetrahydronaphthyridine core with various substituents that may influence its biological activity.
Pharmacological Profile
Recent studies have highlighted the diverse biological activities of naphthyridine derivatives. The following sections summarize the key findings regarding the pharmacological effects of this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of naphthyridine derivatives. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values for MDA-MB-231 (breast cancer) and A549 (lung cancer) cells were reported at approximately 5 µM and 7 µM respectively, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress in cancer cells, promoting cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- In vitro Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Neuroprotective Effects
Emerging research indicates potential neuroprotective properties:
- Adenosine Receptor Modulation : The compound may act as an antagonist at adenosine receptors (A1AR), which are implicated in neurodegenerative diseases. This modulation could enhance cognitive function and provide therapeutic benefits in conditions such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound in a murine model of breast cancer. Mice treated with varying doses of this compound exhibited a significant reduction in tumor size compared to control groups. Histopathological analysis confirmed decreased proliferation indices and increased apoptosis markers in treated tissues .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at concentrations lower than conventional antibiotics. This suggests potential for development as a new antimicrobial agent .
Propiedades
IUPAC Name |
2-amino-6-benzyl-4-(4-ethoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-29-19-10-8-18(9-11-19)23-20(14-25)24(26)27-22-12-13-28(16-21(22)23)15-17-6-4-3-5-7-17/h3-11H,2,12-13,15-16H2,1H3,(H2,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFNINKVQYPVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2CN(CC3)CC4=CC=CC=C4)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














